7,9-Octadecadiynoic acid

説明

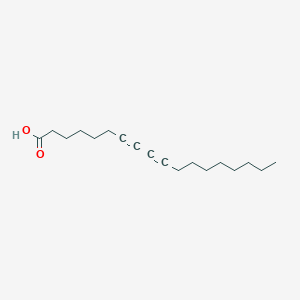

Structure

2D Structure

3D Structure

特性

CAS番号 |

33128-25-5 |

|---|---|

分子式 |

C18H28O2 |

分子量 |

276.4 g/mol |

IUPAC名 |

octadeca-7,9-diynoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,13-17H2,1H3,(H,19,20) |

InChIキー |

LDZUDUYCHODRLO-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC#CC#CCCCCCC(=O)O |

製品の起源 |

United States |

Chemical Synthesis and Synthetic Methodologies for 7,9 Octadecadiynoic Acid and Its Analogs

Total Synthesis Approaches to Diynoic Acids

Stereoselective Synthesis of 7,9-Octadecadiynoic Acid Derivatives

While this compound itself is achiral, the synthesis of its derivatives, particularly those with chiral centers such as hydroxyl groups, necessitates stereoselective methods. A key strategy in the synthesis of such molecules is the use of chiral catalysts to control the stereochemistry of reactions. For instance, the total synthesis of (R)-6-hydroxy-7,9-octadecadiynoic acid has been achieved, highlighting the application of stereoselective techniques in the synthesis of diynoic acid derivatives researchgate.net. The introduction of chirality is often accomplished early in the synthetic sequence to ensure high enantiomeric purity in the final product.

Aerobic Oxidation Protocols in Diyne Synthesis

Aerobic oxidation reactions are increasingly employed in organic synthesis due to their environmental benefits, using air or molecular oxygen as the oxidant. In the context of diyne synthesis, these protocols are particularly relevant for the functionalization of the alkyne units. For example, the aerobic oxidation of alkynes can lead to the formation of 1,2-diketones, which are valuable intermediates for further chemical transformations researchgate.netnih.govacs.orgresearchgate.netorganic-chemistry.org. Metal-free, visible-light-induced aerobic photooxidation of alkynes, using organic dyes like eosin (B541160) Y as a photocatalyst, provides a mild and efficient method for this transformation nih.govacs.orgresearchgate.netorganic-chemistry.org. Copper-catalyzed aerobic oxidation has also been shown to be effective for the coupling of terminal alkynes, a fundamental step in the construction of the diyne backbone acs.orgrsc.orgacs.org.

Table 1: Comparison of Aerobic Oxidation Protocols for Alkynes

| Catalytic System | Oxidant | Key Features |

|---|---|---|

| Eosin Y (photocatalyst) nih.govacs.orgresearchgate.net | Air | Metal-free, visible-light induced, mild conditions |

| 9,10-dicyanoanthracene (photocatalyst) researchgate.net | Air | Metal-free, visible-light induced |

| Copper(II) chloride rsc.org | Molecular Oxygen | Visible-light induced, no external photocatalyst |

| Copper(I) halides/Cu(OAc)₂ acs.orgacs.org | Air/O₂ | Efficient for oxidative coupling of terminal alkynes |

Catalytic Strategies in Carbon-Carbon Triple Bond Formation

The formation of carbon-carbon triple bonds is the cornerstone of diynoic acid synthesis. Various catalytic strategies have been developed to achieve this transformation efficiently and with high selectivity. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, is a classic method for the synthesis of unsymmetrical diynes organic-chemistry.orgnih.gov.

Modern advancements in catalysis have introduced a range of other effective methods. Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used to connect alkyne fragments organic-chemistry.orgorganic-chemistry.org. These reactions offer high functional group tolerance and are instrumental in building the carbon skeleton of complex molecules like this compound. Iron-catalyzed cross-coupling of 1-bromoalkynes with terminal alkynes in water under aerobic conditions presents an environmentally friendly alternative organic-chemistry.org. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing the formation of undesired side products.

Semisynthetic Routes and Chemical Modifications

Semisynthetic approaches, starting from naturally occurring fatty acids or their derivatives, offer an alternative route to this compound and its analogs. These methods often involve the chemical modification of existing carbon chains.

Derivatization Techniques for Enhanced Reactivity and Analysis, e.g., Methyl Esterification

For analytical purposes, particularly gas chromatography (GC), long-chain carboxylic acids like this compound are often converted into their more volatile methyl esters. This derivatization, known as methyl esterification, reduces the polarity of the carboxylic acid and prevents adsorption issues during analysis sigmaaldrich.com.

The esterification is typically achieved by reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as boron trichloride (B1173362) (BCl₃) sigmaaldrich.com, anhydrous hydrogen chloride aocs.orgnih.gov, or sulfuric acid aocs.org. A common procedure involves heating the fatty acid with a BCl₃-methanol solution, followed by extraction of the resulting fatty acid methyl esters (FAMEs) into a nonpolar solvent like hexane (B92381) sigmaaldrich.com. Another effective method utilizes a solution of acetyl chloride in methanol to generate methanolic hydrochloride for the esterification reaction sigmaaldrich.com. These derivatization techniques are essential for the accurate quantification and structural elucidation of this compound in complex mixtures.

Table 2: Common Reagents for Methyl Esterification of Fatty Acids

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Boron trichloride-methanol (12% w/w) sigmaaldrich.com | Heat at 60°C for 5-10 minutes | Quick and quantitative |

| Anhydrous HCl in methanol (5%) aocs.orgnih.gov | Reflux for ~2 hours or hold at 50°C overnight | Frequently cited and reliable method |

| Acetyl chloride in methanol (2% v/v) sigmaaldrich.com | Heat at 80°C for 20 minutes | Simple, high-throughput, and quantitative |

| Sulfuric acid in methanol aocs.org | Reflux | Effective acid catalyst |

Development of Reference Materials for this compound Research

The availability of high-purity reference materials is critical for the identification and quantification of this compound in biological and chemical samples. While specific, certified reference materials for this compound may be limited, researchers often rely on commercially available standards of other polyunsaturated fatty acids and their methyl esters for the calibration of analytical instruments and for method validation sigmaaldrich.comaocs.orgcaymanchem.comsigmaaldrich.cntcichemicals.com.

The synthesis of FAMEs from pure fatty acids provides a route to creating custom reference standards sigmaaldrich.comcaymanchem.com. Companies specializing in lipid standards offer a wide array of individual fatty acids and FAMEs, as well as complex mixtures, that can be used for the identification of unknown compounds by comparing their chromatographic retention times and mass spectra sigmaaldrich.comcaymanchem.comtcichemicals.com. The development of analytical methods for polyunsaturated fatty acids is often hindered by the lack of well-characterized commercial reference materials for all possible isomers aocs.org. Therefore, the chemical synthesis of specific diynoic acids like this compound is not only important for studying their properties but also for providing the necessary standards for accurate analytical measurements.

Theoretical and Computational Chemistry Studies of 7,9 Octadecadiynoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules, providing fundamental information about their reactivity and properties. nih.govresearchgate.net For 7,9-Octadecadiynoic acid, these calculations focus on how the arrangement of electrons defines the molecule's chemical nature. The structure is defined by a hydrophilic carboxylic acid head, a long hydrophobic alkyl tail, and a rigid, electron-rich diyne (C≡C-C≡C) functional group.

The carbon atoms in the alkyne bonds are sp hybridized, resulting in a linear geometry for the C7-C10 segment of the molecule. unacademy.com This region possesses a high density of π-electrons within the triple bonds, making it a likely center of chemical reactivity. Key parameters derived from quantum calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For this compound, the HOMO and LUMO are expected to be localized primarily along the conjugated diyne system. mdpi.com A smaller energy gap in this region compared to its saturated or monounsaturated counterparts would suggest higher reactivity.

Theoretical calculations can elucidate properties like ionization potential, electron affinity, and the distribution of electrostatic potential across the molecule. The carboxylic acid group is the most polar region, capable of donating a proton, while the diyne system represents an electron-rich area susceptible to electrophilic attack.

| Fatty Acid Type | Key Structural Feature | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Stearic Acid (Saturated) | C-C single bonds | -6.8 | +1.5 | 8.3 |

| Oleic Acid (Monounsaturated) | One C=C double bond | -6.2 | +0.9 | 7.1 |

| This compound (Diynoic) | Conjugated C≡C-C≡C | -5.9 | +0.5 | 6.4 |

Note: The values in the table are illustrative examples based on general principles of electronic structure for these classes of molecules and are not specific experimental or calculated values for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govconicet.gov.ar These simulations provide a detailed view of the conformational flexibility and intermolecular interactions of this compound in various environments.

The molecule's structure combines both rigid and flexible elements. The long saturated hydrocarbon sections (C1-C6 and C11-C18) are highly flexible due to the free rotation around their carbon-carbon single bonds. In contrast, the conjugated diyne unit from C7 to C10 is a rigid, linear rod-like structure. unacademy.com MD simulations can map the accessible conformations, showing how the flexible tails can fold and orient themselves around the rigid central segment.

MD simulations are also crucial for understanding how this compound interacts with itself and with other molecules, such as water or lipids in a membrane. diva-portal.orgmdpi.com These simulations can model:

Hydrogen Bonding: The carboxylic acid headgroup can act as both a hydrogen bond donor and acceptor, readily interacting with water or other polar molecules.

Hydrophobic Interactions: The long alkyl tail avoids contact with water and preferentially interacts with other nonpolar molecules through van der Waals forces.

Aggregation: In an aqueous environment, MD simulations can predict how multiple molecules of this compound might self-assemble into structures like micelles or bilayers, with the polar heads facing the water and the hydrophobic tails clustering together.

| Molecular Region | Carbon Atoms | Expected Flexibility | Primary Interaction Type |

|---|---|---|---|

| Carboxylic Acid Head | C1 | Moderately Flexible (Rotation) | Hydrogen Bonding, Electrostatic |

| Proximal Alkyl Chain | C2 - C6 | High | Hydrophobic (van der Waals) |

| Conjugated Diyne Core | C7 - C10 | Rigid / Linear | π-system Interactions, van der Waals |

| Distal Alkyl Chain | C11 - C18 | High | Hydrophobic (van der Waals) |

Molecular Docking Investigations of Potential Receptor Binding and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen for potential interactions between a ligand, such as this compound, and a biological target, typically a protein receptor or enzyme. e-nps.or.kr

While specific protein targets for this compound are not well-established, docking studies can hypothesize interactions based on the activities of structurally similar molecules. Polyacetylenic fatty acids are known to exhibit various biological activities, suggesting they may interact with enzymes involved in metabolic or inflammatory pathways. nih.govnih.gov Potential targets for docking studies could include fatty acid synthase (FASN), cyclooxygenases (COX), or other fatty acid-binding proteins. mdpi.comnih.gov

A typical docking simulation would place the this compound molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. The analysis would reveal:

Binding Pose: The most stable three-dimensional orientation of the ligand within the protein's active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. The carboxylate group is likely to form strong hydrogen bonds or salt bridges with polar or charged residues (like Arginine or Lysine), while the long hydrocarbon tail would fit into a hydrophobic pocket. researchgate.netmdpi.com

| Hypothetical Protein Target | Potential Biological Role | Expected Key Interacting Residues | Likely Interaction Types |

|---|---|---|---|

| Fatty Acid Synthase (FASN) | Lipid Metabolism | Ser, His, Arg | Hydrogen bond with carboxylate; Hydrophobic with alkyl chain |

| Cyclooxygenase-2 (COX-2) | Inflammation | Arg, Tyr, Ser | Salt bridge with Arg; Hydrophobic channel interaction |

| Fatty Acid Binding Protein (FABP) | Fatty Acid Transport | Arg, Lys, Tyr | Hydrogen bond/electrostatic with carboxylate; van der Waals in hydrophobic cavity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.org These models establish a correlation between calculated molecular properties (descriptors) and observed activity, such as enzyme inhibition or cytotoxicity. nih.govcreative-biostructure.com

A QSAR model for this compound and its analogs would first require a dataset of these compounds with experimentally measured biological activities. mdpi.com Although such a dataset is not currently available, the principles of QSAR can be used to identify the key molecular descriptors that would likely govern its hypothetical activities. The goal is to create a predictive model of the form:

Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

Relevant descriptors for this compound would capture its unique structural features:

Lipophilicity Descriptors (e.g., LogP): These quantify the hydrophobicity of the molecule, primarily determined by the long alkyl chain, and are crucial for membrane permeability and interaction with hydrophobic protein pockets.

Electronic Descriptors (e.g., HOMO/LUMO energies, partial charges): These describe the electron distribution, especially around the reactive diyne system and polar carboxylate head.

Topological and Steric Descriptors (e.g., Molecular Weight, Surface Area, Shape Indices): These relate to the size, shape, and connectivity of the molecule, influencing how it fits into a receptor's binding site.

Based on the known bioactivities of other polyacetylenes, a QSAR model could be developed to predict activities such as antimicrobial, anti-inflammatory, or anticancer effects. nih.gov Such a model would be invaluable for designing new derivatives with potentially enhanced potency and for prioritizing which compounds to synthesize and test experimentally. drugdesign.org

| Descriptor Class | Example Descriptor | Relevance to this compound Structure |

|---|---|---|

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Represents the overall hydrophobicity of the long alkyl chain. |

| Electronic | HOMO/LUMO Energy Gap | Indicates the chemical reactivity associated with the conjugated diyne system. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular branching, size, and overall shape. |

| Steric/Geometrical | Molecular Surface Area, Molecular Volume | Defines the size and spatial requirements for binding to a target. |

Biosynthetic Pathways and Metabolic Fate of Alkyne Fatty Acids

Exploration of De Novo Biosynthesis of Diynoic Acids in Biological Systems

The biosynthesis of fatty acids, known as de novo synthesis, is a fundamental metabolic process. It begins with the precursor molecule acetyl-CoA and, through the sequential addition of two-carbon units from malonyl-CoA, elongates the fatty acid chain. This process is catalyzed by a multi-enzyme complex called fatty acid synthase (FAS).

While the general framework of fatty acid synthesis is well-established, the introduction of triple bonds (alkyne groups) to form diynoic acids like 7,9-octadecadiynoic acid involves specialized enzymatic steps that are not part of the canonical fatty acid synthesis pathway. Research into the biosynthesis of acetylenic fatty acids in plants has revealed that these unique structures are typically formed from common fatty acid precursors through the action of specialized enzymes.

The de novo synthesis of the C18 backbone of this compound is presumed to follow the standard fatty acid synthesis pathway, resulting in an 18-carbon saturated fatty acid, stearic acid, or a monounsaturated fatty acid like oleic acid. The key biosynthetic step is the subsequent modification of this pre-formed fatty acid chain to introduce the conjugated diyne functionality.

Enzymatic Mechanisms Involved in Alkyne Introduction and Modification

The formation of acetylenic bonds in fatty acids is catalyzed by a unique class of enzymes known as acetylenases . These enzymes are often modified fatty acid desaturases, which normally introduce double bonds into fatty acid chains. However, acetylenases possess the remarkable capability to further oxidize a double bond into a triple bond.

The biosynthesis of a diynoic acid like this compound likely involves a series of desaturation and acetylenation steps. A potential pathway could start with a common C18 fatty acid, such as oleic acid (cis-9-octadecenoic acid). A desaturase would first introduce a second double bond to create a conjugated diene system. Subsequently, one or more acetylenases would act on these double bonds to form the characteristic diyne structure.

The precise identity and substrate specificity of the enzymes involved in the biosynthesis of this compound have not been definitively characterized. However, studies on other acetylenic fatty acids have provided insights into the general mechanism. For instance, the bifunctional enzyme Crep1 from Crepis alpina is known to convert linoleic acid (9,12-octadecadienoic acid) into crepenynic acid (9-octadecen-12-ynoic acid) by first desaturating at the Δ12 position and then converting the double bond to a triple bond. A similar multi-step enzymatic process is hypothesized for the formation of the 7,9-diyne moiety.

| Enzyme Class | Function | Potential Role in this compound Biosynthesis |

| Fatty Acid Synthase (FAS) | Catalyzes the de novo synthesis of the C18 fatty acid backbone from acetyl-CoA and malonyl-CoA. | Synthesis of the initial 18-carbon fatty acid precursor. |

| Fatty Acid Desaturase | Introduces double bonds at specific positions in the fatty acid chain. | Creation of mono- or polyunsaturated precursors. |

| Acetylenase (modified desaturase) | Catalyzes the conversion of a double bond into a triple bond. | Formation of the 7- and 9-alkyne groups. |

Hypothetical Metabolic Transformations of this compound

Once synthesized, this compound would be subject to metabolic processes for energy production or conversion into other bioactive molecules. The presence of the conjugated diyne system presents unique challenges and possibilities for its metabolic fate.

Beta-Oxidation Pathways of Polyynoic Acids

Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. For standard saturated and unsaturated fatty acids, the enzymatic steps of beta-oxidation are well understood.

The metabolism of polyynoic acids like this compound through beta-oxidation has not been extensively studied. However, based on the known mechanisms for unsaturated fatty acids, a hypothetical pathway can be proposed. The initial cycles of beta-oxidation would proceed normally until the conjugated diyne system is reached. The presence of the triple bonds would likely require the action of auxiliary enzymes to modify the structure for the standard beta-oxidation enzymes to proceed.

It is plausible that isomerases and reductases, similar to those involved in the beta-oxidation of polyunsaturated fatty acids with conjugated double bonds, would be necessary to handle the triple bonds. These enzymes would likely be involved in reducing the triple bonds to double or single bonds, allowing the core beta-oxidation machinery to continue the degradation process. The complete oxidation of this compound would ultimately yield acetyl-CoA molecules, which can then enter the citric acid cycle for energy production.

Oxidative Metabolites and Conjugates

In addition to complete degradation via beta-oxidation, this compound could also undergo oxidative metabolism to produce a variety of bioactive molecules. Enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases are known to metabolize various fatty acids into signaling molecules like prostaglandins, leukotrienes, and various hydroxylated and epoxidized derivatives.

The conjugated diyne structure of this compound could serve as a substrate for these enzymes, leading to the formation of novel oxidized metabolites with unique biological activities. The high degree of unsaturation and the reactive nature of the triple bonds make this molecule a potential target for oxidative enzymes.

Furthermore, like other fatty acids, this compound could be incorporated into more complex lipids such as phospholipids (B1166683) and triglycerides. It could also undergo conjugation reactions with other molecules, such as amino acids or glutathione. These conjugation reactions could alter its solubility, transport, and biological activity. The specific oxidative metabolites and conjugates that may be formed from this compound remain a subject for future research.

| Potential Metabolic Pathway | Key Enzymes/Processes | Potential Products |

| Beta-Oxidation | Acyl-CoA synthetase, Carnitine shuttle, Beta-oxidation enzymes (with auxiliary isomerases/reductases) | Acetyl-CoA (for energy production) |

| Oxidative Metabolism | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytochrome P450s | Hydroxylated, epoxidized, and other oxidized derivatives |

| Conjugation | Acyl-CoA synthetases, Transferases | Acyl-CoAs, incorporation into complex lipids, conjugates with amino acids or glutathione |

Investigative Methodologies for Potential Biological Roles of 7,9 Octadecadiynoic Acid

In Vitro Cellular Assays for Investigating Fundamental Biological Processes

To understand the fundamental biological impact of 7,9-octadecadiynoic acid at the cellular level, a variety of in vitro assays can be employed. These assays are crucial for determining how the compound interacts with cellular machinery, particularly in the context of cell signaling. Fatty acids are increasingly recognized for their roles in modulating cellular processes, including gene expression. nih.gov

Initial studies would involve exposing specific cell lines (e.g., macrophages, endothelial cells, neurons) to this compound and monitoring for changes in key cellular functions. For instance, assays to measure the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS) could reveal potential anti-inflammatory or pro-inflammatory properties. nih.gov

Furthermore, investigating the compound's interaction with specific signaling pathways is essential. Western blot analysis can be used to detect changes in the phosphorylation status of key signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) and NF-κB pathways, which are central to inflammatory responses. nih.gov Receptor binding and activation assays are also critical. Many fatty acid metabolites exert their effects by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) or cell surface receptors. nih.gov Therefore, reporter gene assays in cells expressing these receptors could determine if this compound is an agonist or antagonist.

| Assay Type | Biological Process Investigated | Example Endpoint Measurement | Relevance to this compound |

|---|---|---|---|

| Griess Assay & ELISA | Inflammation | Nitric Oxide (NO), TNF-α, IL-6 levels | To determine if the compound modulates inflammatory responses in immune cells. |

| Western Blot | Cell Signaling Pathways | Phosphorylation of MAPK, IκB-α | To identify the specific intracellular signaling cascades affected by the compound. |

| Reporter Gene Assay | Nuclear Receptor Activation | Luciferase activity in cells expressing PPARs | To test for direct activation of receptors known to bind fatty acids. |

| Cell Viability/Cytotoxicity Assay (e.g., MTT) | Cell Health | Cell survival rate | To establish a non-toxic concentration range for further experiments. |

Model Organism Studies for Elucidating Cellular and Molecular Mechanisms

The nematode Caenorhabditis elegans has proven to be a powerful model organism for elucidating the neurobehavioral and developmental effects of related diynoic acids, such as 9,12-octadecadiynoic acid. nih.govnih.govresearchgate.net This organism offers a well-defined nervous system and rapid life cycle, making it ideal for screening the effects of novel compounds on complex biological processes. nih.gov

A similar approach could be adopted for this compound. C. elegans larvae could be supplemented with varying concentrations of the compound, followed by a battery of behavioral tests. nih.govnih.gov These tests can quantify locomotive behaviors (e.g., crawling speed), foraging ability, and responses to chemical cues (chemotaxis). nih.govresearchgate.net Any observed behavioral changes would suggest that the compound interacts with the nervous system.

Mechanistically, these behavioral effects can be linked to specific molecular pathways using genetic and molecular tools available for C. elegans. For example, studies on 9,12-octadecadiynoic acid found that it could modulate the serotonergic system, affecting the expression of the serotonin (B10506) transporter mod-1. nih.govnih.gov It also influenced the expression of antioxidant defense genes like sod-1, sod-3, and cyp-35A2. nih.gov Therefore, quantitative PCR (qPCR) could be used to measure the expression of these and other relevant genes in worms treated with this compound to uncover its molecular targets.

| Experimental Approach | Parameter Measured | Potential Insight for this compound | Reference Approach (for 9,12-octadecadiynoic acid) |

|---|---|---|---|

| Behavioral Assays | Locomotion, foraging, chemotaxis | Impact on neurobehavioral development and function. | Supplementation affected locomotive and foraging abilities. nih.govnih.gov |

| Gene Expression Analysis (qPCR) | mRNA levels of serotonin-related and stress-related genes | Identification of molecular pathways modulated by the compound. | Upregulated serotonin transporter mod-1 and antioxidant genes at low doses. nih.govnih.gov |

| Lifespan Assay | Average and maximum lifespan | Effect on overall health and longevity. | High concentrations significantly decreased the longevity of the worms. nih.gov |

Mechanistic Studies of Enzyme-Substrate Interactions Involving Alkyne Lipids

The triple bonds (alkyne groups) in this compound make it a unique lipid. Understanding how this structure interacts with enzymes involved in fatty acid metabolism is crucial. The primary enzymes that metabolize 18-carbon fatty acids are from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) families. nih.govnih.gov These enzymes convert fatty acids into a wide array of signaling molecules known as oxylipins. nih.govlcms.cz

To investigate this compound as a substrate, in vitro enzymatic assays using purified recombinant enzymes (e.g., human 5-LOX, 12-LOX, COX-1, COX-2) would be the first step. nih.govnih.gov The reaction would involve incubating the enzyme with this compound, and the products would be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine if the fatty acid is metabolized and to identify the resulting products. nih.gov

The presence of the alkyne moiety may serve as an inhibitor or a substrate for these enzymes. Alkyne lipids can be powerful tools for studying lipid metabolism, acting as chemical reporters or probes. nih.gov Kinetic analyses can determine the Michaelis-Menten constants (Km and Vmax), providing quantitative data on the efficiency of the enzymatic reaction compared to natural substrates like linoleic or arachidonic acid. This approach would clarify whether this compound can participate in octadecanoid metabolism and how its unique structure influences enzyme interactions.

Exploration of this compound as a Precursor for Lipid Mediators

If enzymatic assays show that this compound is a substrate for COX, LOX, or CYP enzymes, it could serve as a precursor to a novel class of lipid mediators. Oxylipins, the products of these enzymatic reactions, are potent signaling molecules involved in inflammation, immune responses, and tissue homeostasis. nih.govlcms.cz

The metabolism of common 18-carbon fatty acids like linoleic acid leads to the formation of hydroxyoctadecadienoic acids (HODEs) and other derivatives. nih.gov For example, LOX enzymes can oxygenate linoleic acid at different positions to create hydroperoxides, which are then reduced to various HODEs. researchgate.net Similarly, CYP enzymes can produce epoxides, which are subsequently converted to diols. nih.gov

By analogy, the metabolism of this compound could generate novel hydroxylated, epoxidized, or ketonated derivatives. Identifying these potential metabolites is the first step. Once identified and synthesized, these novel molecules can be tested in the in vitro cellular assays described in section 6.1 to determine their biological activity. This would establish whether this compound is not only a bioactive molecule itself but also the parent compound for a new family of lipid mediators with unique signaling properties. This exploration could reveal new biological pathways and potential targets for therapeutic intervention.

Emerging Research Frontiers and Methodological Advancements for Diynoic Acid Research

Novel Analytical Techniques for Trace Level Detection and Characterization

The detection and characterization of diynoic acids like 7,9-octadecadiynoic acid, which are often present in trace amounts within complex biological matrices, present considerable analytical challenges. The presence of two triple bonds in the acyl chain imparts unique chemical properties that necessitate specialized and highly sensitive analytical techniques.

Modern lipidomics heavily relies on mass spectrometry (MS) coupled with chromatographic separation. nih.govmdpi.comnih.gov For diynoic acids, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govmdpi.com Prior to GC analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve chromatographic separation and detection. youtube.comspringernature.com

High-resolution mass spectrometry, including Time-of-Flight (TOF) and Orbitrap analyzers, allows for the precise mass determination of this compound, aiding in its identification within complex lipid extracts. nih.gov Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as the collision-induced dissociation of the parent ion generates a fragmentation pattern that can help pinpoint the location of the diyne moiety along the carbon chain. nih.govnih.gov

However, the inherent reactivity and potential instability of the diyne structure can complicate analysis. To enhance sensitivity for trace level detection, chemical derivatization strategies are being explored. mdpi.commdpi.com Attaching a charged tag to the carboxylic acid group can significantly improve ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower detection limits. nih.govmdpi.com

The table below summarizes key analytical techniques applicable to diynoic acid research.

| Analytical Technique | Application in Diynoic Acid Research | Key Advantages |

| GC-MS | Quantification and identification of diynoic acids (as FAMEs). | High chromatographic resolution for separating isomers. |

| LC-MS/MS | Sensitive detection and structural characterization in biological samples. | Versatile for analyzing a wide range of lipids; provides structural information. nih.gov |

| High-Resolution MS | Accurate mass measurement for confident formula determination. | High specificity and mass accuracy. |

| Chemical Derivatization | Enhances ionization efficiency and detection sensitivity for trace analysis. | Increases sensitivity by orders of magnitude. mdpi.com |

Advanced Synthetic Strategies for Complex Diyne Structures

The chemical synthesis of polyacetylenic fatty acids, including this compound, is a complex task due to the need for precise control over the placement and stability of the triple bonds. chemistryviews.org Researchers are continuously developing more efficient and stereoselective synthetic routes to access these unique molecules for biological studies.

Classical approaches to synthesizing diynes often involve coupling reactions. A common strategy for creating the diyne core is the oxidative dimerization of terminal alkynes or cross-coupling reactions like the Cadiot-Chodkiewicz coupling. For a fatty acid like this compound, this would involve synthesizing two separate fragments—one containing a terminal alkyne at what will become the C-7 position and another with a terminal alkyne or halo-alkyne at the C-10 position—and then coupling them. Subsequent steps would involve linking the remaining parts of the carbon chain and introducing the carboxylic acid functionality.

More recent advancements focus on enzymatic and bio-inspired synthetic methods. Nature utilizes specialized enzymes, such as desaturases and acetylenases, to convert common fatty acids like oleic acid and linoleic acid into polyacetylenic derivatives. researchgate.netmdpi.com These enzymes can introduce double and then triple bonds into the fatty acid backbone with high specificity. mdpi.com Harnessing these enzymes in biocatalytic systems or genetically engineered microorganisms offers a promising avenue for producing complex diynoic acids that are otherwise challenging to synthesize chemically. chemistryviews.org

Furthermore, synthetic strategies are being developed not just to produce the parent acid but also to create a variety of derivatives and analogues for structure-activity relationship (SAR) studies. nih.gov This involves site-specific modifications of the parent molecule to explore how changes in the structure affect its biological activity.

Key synthetic approaches are outlined in the table below.

| Synthetic Strategy | Description | Relevance to this compound |

| Coupling Reactions | Involves joining smaller alkyne-containing precursors to form the diyne backbone. | A foundational chemical method to construct the core C7-C10 diyne structure. |

| Partial Hydrogenation | Synthesis of a diynoic acid which is then partially hydrogenated to produce a dienoic acid. capes.gov.br | This reverse approach highlights a method for creating the diyne precursor itself. |

| Enzymatic Synthesis | Utilizes enzymes like desaturases and acetylenases to introduce triple bonds into a fatty acid precursor. chemistryviews.orgmdpi.com | Offers a highly specific and potentially more sustainable route to polyacetylenic fatty acids. |

| SAR-focused Synthesis | Involves creating a series of analogues by modifying the parent compound's functional groups. nih.gov | Allows for systematic investigation of the molecule's bioactive properties. |

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Metabolism

To fully comprehend the biological significance of this compound, it is essential to place it within the broader context of cellular lipid metabolism. The integration of multiple "omics" datasets—lipidomics, genomics, transcriptomics, and proteomics—provides a powerful, systems-level approach to achieve this. creative-proteomics.com

Lipidomics, the large-scale study of cellular lipids, is the starting point for identifying and quantifying diynoic acids in various biological states. creative-proteomics.comfrontiersin.org By comparing the lipid profiles of cells or tissues under different conditions, researchers can identify changes in the abundance of this compound that correlate with specific physiological or pathological processes.

However, lipidomics data alone does not explain the underlying molecular mechanisms. By integrating transcriptomic (gene expression) and proteomic (protein expression) data, scientists can identify the enzymes and pathways potentially involved in the synthesis, breakdown, and signaling functions of diynoic acids. For example, if the levels of this compound increase in response to a stimulus, researchers can look for corresponding increases in the expression of genes encoding enzymes like desaturases or elongases that might be responsible for its production. frontiersin.org

Genomic data, particularly from genome-wide association studies (GWAS), can link genetic variations to differences in lipid levels, including those of polyunsaturated fatty acids. nih.gov This approach can help uncover novel genes and regulatory networks that control the metabolism of diynoic acids. Understanding these connections is crucial for elucidating the role of these lipids in health and disease. nih.govcreative-proteomics.com

This integrated multi-omics approach enables the construction of comprehensive network models that map the interactions between lipids, genes, and proteins, offering novel insights into the functional roles of specific fatty acids like this compound. creative-proteomics.com

| Omics Discipline | Contribution to Diynoic Acid Research |

| Lipidomics | Identifies and quantifies this compound and related lipids in biological systems. frontiersin.org |

| Transcriptomics | Measures the expression of genes that may encode enzymes for diynoic acid synthesis or degradation. frontiersin.org |

| Proteomics | Quantifies the proteins (enzymes, receptors) that directly interact with or metabolize diynoic acids. |

| Genomics | Identifies genetic variants that influence the levels and metabolism of diynoic acids. nih.gov |

Systematic Nomenclature and Standardization Efforts for Octadecanoids

Clear and unambiguous communication is fundamental to scientific progress. In the field of lipid research, the lack of a standardized nomenclature for less common fatty acids and their derivatives, including octadecanoids (C18-derived oxylipins), has been a significant barrier. acs.org Compounds are often referred to by trivial names or ambiguous abbreviations, making it difficult to compare data across different studies.

Recognizing this issue, efforts are underway to develop and implement a systematic nomenclature for lipids, guided by the principles established by the International Union of Pure and Applied Chemistry (IUPAC). caymanchem.comqmul.ac.uklipidmaps.org For fatty acids, the delta (Δ) and omega (ω) or n- systems are used to precisely describe the carbon chain length, and the number and position of double bonds. lumenlearning.com

For this compound, the systematic name clearly defines its structure:

Octadeca- : Indicates an 18-carbon chain.

-diyn- : Indicates the presence of two triple bonds.

7,9- : Specifies the starting positions of the two triple bonds.

-oic acid : Denotes the carboxylic acid functional group at C-1.

Similar systematic approaches are being proposed for oxidized derivatives of 18-carbon fatty acids, collectively known as octadecanoids. These naming conventions are modeled after the well-established system for eicosanoids (derived from 20-carbon fatty acids). acs.org The goal is to create a logical framework that describes the parent fatty acid, the type of modification (e.g., hydroxy, epoxy, oxo), and the precise location of that modification. acs.orgcaymanchem.com

The adoption of a standardized, systematic nomenclature is critical for the accurate reporting of research findings and for the curation of lipid data in public databases like LIPID MAPS. lipidmaps.org This will enhance the ability of researchers to search for, compare, and integrate data on specific lipids such as this compound, thereby accelerating discovery in the field.

Q & A

Basic Research Questions

Q. How is 7,9-Octadecadiynoic acid identified and quantified in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool for identification and quantification. Samples are typically derivatized (e.g., methyl ester formation) to enhance volatility. For example, ethanolic extracts are analyzed using non-polar capillary columns (e.g., DB-5MS), with ionization in electron impact mode (70 eV). Peaks are matched to spectral libraries (e.g., NIST) and validated with authentic standards. Quantitation relies on calibration curves using internal standards like methyl heptadecanoate .

Q. What extraction protocols are effective for isolating this compound from plant or microbial sources?

- Methodological Answer : Ethanolic or chloroform-based solvent extraction is commonly employed. For plant tissues, freeze-dried samples are homogenized in ethanol (70–80%), sonicated, and centrifuged. The supernatant is concentrated under vacuum and partitioned using hexane to isolate non-polar fractions. Further purification involves column chromatography (silica gel) with gradient elution (hexane:ethyl acetate). Purity is confirmed via thin-layer chromatography (TLC) with iodine vapor visualization .

Q. What analytical parameters are critical for validating the structural identity of this compound?

- Methodological Answer : Key parameters include:

- Retention Index (RI) : Compare GC retention times with known standards under identical conditions.

- Mass Spectral Fragmentation : Confirm diagnostic ions (e.g., m/z for carboxylate anions or methyl ester derivatives).

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify double/triple bond positions and stereochemistry.

- Purity Assessment : Ensure >95% purity via high-performance liquid chromatography (HPLC) with UV/ELSD detection .

Advanced Research Questions

Q. How to design a dose-response study to evaluate neurobehavioral effects of this compound in model organisms?

- Methodological Answer :

- Model Selection : Use C. elegans for high-throughput neurobehavioral assays due to conserved neuronal pathways. Synchronize larvae (L1 stage) and expose to this compound (0.1–100 µM) in nematode growth medium .

- Behavioral Endpoints : Track locomotion (body bends/min), foraging speed, and adaptive responses using automated video tracking (e.g., NIS-Elements AR). Include negative (solvent-only) and positive controls (e.g., serotonin agonists).

- Replication : Perform ≥3 independent experiments (n=30 worms/group) with statistical rigor (ANOVA, post-hoc Tukey test) .

Q. How to resolve contradictory dose-dependent bioactivity findings (e.g., low-dose efficacy vs. high-dose toxicity)?

- Methodological Answer :

- Nonlinear Modeling : Fit data to sigmoidal or biphasic curves (e.g., Hill equation) to identify EC/IC.

- Mechanistic Profiling : Assess receptor binding (e.g., serotonin receptors via RNAi knockdown in C. elegans) or lipidomic changes (LC-MS/MS) to differentiate direct vs. indirect effects.

- Oxidative Stress Markers : Measure ROS levels (e.g., DCFH-DA assay) to rule out cytotoxicity at high doses .

Q. What strategies integrate lipidomics and behavioral data to elucidate this compound’s mode of action?

- Methodological Answer :

- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate lipid abundance (e.g., LC-MS data) with behavioral scores. Adjust for covariates (e.g., maternal age, BMI) .

- Pathway Enrichment : Use tools like KEGG or Reactome to map lipid species to neurodevelopmental pathways (e.g., serotonin synthesis).

- Gene Expression : Validate via qPCR (e.g., tph-1 for tryptophan hydroxylase) or CRISPR/Cas9 knockouts .

Q. How to assess the compound’s impact on neurotransmitter systems (e.g., serotonin) in vivo?

- Methodological Answer :

- Immunohistochemistry : Stain C. elegans with anti-serotonin antibodies (e.g., green fluorescence) and quantify signal intensity via confocal microscopy .

- HPLC-ECD : Measure serotonin levels in homogenized tissues using electrochemical detection (LOD: 0.1 pg/mL).

- Behavioral Knockdown : Use serotonin-deficient mutants (e.g., tph-1-null) to test rescue by this compound .

Q. How to address discrepancies in aggregation behavior studies (e.g., nonsignificant trends at high concentrations)?

- Methodological Answer :

- Environmental Controls : Standardize agar plate conditions (humidity, bacterial lawn density) to minimize variability.

- Sensory Neuron Ablation : Use laser microsurgery or genetic tools (e.g., odr-3 mutants) to isolate compound-specific effects from sensory feedback .

- Meta-Analysis : Pool data from multiple studies (e.g., fixed-effects model) to increase statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。